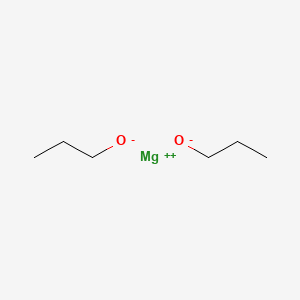
Magnesium dipropanolate
Cat. No. B1624843
Key on ui cas rn:
35754-82-6
M. Wt: 142.48 g/mol
InChI Key: WNJYXPXGUGOGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07423186B2
Procedure details


112 g of magnesium turnings and 3 000 g of propan-1-ol are initially introduced into a 10 l steel autoclave. Reaction is performed for a total of 5 hours at 188° C. and a pressure of 38 bar. Then n-propanol is removed by distillation at a temperature of 80° C. and a pressure of about 50 mbar. The alkoxide is then dried at 80° C. and a pressure of <1 mbar. The product still contains a proportion of metallic magnesium amounting to 0.04 wt. %.

[Compound]
Name
steel
Quantity
10 L
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Mg:1].[CH2:2]([OH:5])[CH2:3][CH3:4]>>[CH2:2]([O-:5])[CH2:3][CH3:4].[CH2:2]([O-:5])[CH2:3][CH3:4].[Mg+2:1] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
[Compound]
|
Name
|
steel
|
|
Quantity
|
10 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is performed for a total of 5 hours at 188° C.
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then n-propanol is removed by distillation at a temperature of 80° C.
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The alkoxide is then dried at 80° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)[O-].C(CC)[O-].[Mg+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
